molecular formula C9H5ClN4 B1218094 6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine CAS No. 52494-53-8

6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine

Cat. No. B1218094
CAS RN: 52494-53-8
M. Wt: 204.61 g/mol
InChI Key: BSXQUTKJCQAPNE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazolophthalazine derivatives, including compounds similar to 6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine, typically starts from phthalic anhydride or related precursors. Various synthetic routes have been developed to introduce different substituents on the phthalazine core, enhancing the compound's biological activities and chemical properties. For instance, a general method for solid-phase synthesis of triazolophthalazine derivatives involves cyclization reactions of resin-bound chlorophthalazines with hydrazides or sodium azide, producing desired products in good yields and purities (Hwang et al., 2005).

Scientific Research Applications

  • Pharmacological Activities

    • Field : Medicinal Chemistry
    • Application Summary : Triazolothiadiazine and its derivatives have been synthesized and studied for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .
    • Methods of Application : The synthetic approaches for the synthesis of triazolothiadiazine and its derivatives have been compiled in the referenced study .
    • Results : The structure–activity relationship of biologically important 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazines has been studied, which have profound importance in drug design, discovery, and development .
  • Anticonvulsant Activities

    • Field : Medicinal Chemistry
    • Application Summary : New 6-substituted-[1,2,4]triazolo3,4-a phthalazine derivatives have been designed and synthesized for their anticonvulsant activities .
    • Methods of Application : The compounds were evaluated for their anticonvulsant activities using the maximal electroshock test (MES) .
    • Results : Most of the synthesized compounds exhibited potent anticonvulsant activities in the MES. The most promising compound showed significant anticonvulsant activity in MES test with ED value of 9.3 mg/kg .
  • Anti-Breast Cancer Agents

    • Field : Medicinal Chemistry
    • Application Summary : New bis (1,2,4-triazolo [3,4-b] [1,3,4]thiadiazines) and bis ( (quinoxalin-2-yl)phenoxy)alkanes have been designed and synthesized as anti-breast cancer agents through dual PARP-1 and EGFR targets inhibition .
    • Methods of Application : The synthesized compounds were evaluated for their cytotoxicity and apoptosis induction through PARP-1 and EGFR as molecular targets .
    • Results : Three compounds exhibited much better cytotoxic activities against MDA-MB-231 than the drug Erlotinib. One compound induced apoptosis in MDA-MB-231 cells by 38-fold compared to the control, arresting the cell cycle at the G2/M phase .
  • Antileishmanial Agents

    • Field : Medicinal Chemistry
    • Application Summary : A nitro derivative of phthalazin-based aryl was identified as a promising agent with a good anti-amastigote response .
    • Methods of Application : The compound was evaluated for its in vitro antileishmanial activity .
    • Results : The compound showed a good anti-amastigote response (IC 50 = 9.37 μM) and low relative toxicity against peritoneal macrophages (LD 50 = 123.93 μM) .
  • Antiproliferative Agents

    • Field : Medicinal Chemistry
    • Application Summary : Most of the synthesized [1,2,4]Triazolo [1,5- compounds displayed moderate antiproliferative activities against three cancer cells .
    • Methods of Application : The compounds were evaluated for their antiproliferative activities against cancer cells .
    • Results : Most of the compounds displayed moderate antiproliferative activities against three cancer cells, with IC 50 values < 80 μM .
  • Enzyme Inhibitors
    • Field : Medicinal Chemistry
    • Application Summary : Triazolothiadiazine and its derivatives have been studied for their diverse pharmacological activities, including enzyme inhibitors such as carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors .
    • Methods of Application : The synthetic approaches for the synthesis of triazolothiadiazine and its derivatives have been compiled in the referenced study .
    • Results : The structure–activity relationship of biologically important 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazines has been studied, which have profound importance in drug design, discovery, and development .

Future Directions

While specific future directions for the study of 6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine are not explicitly stated in the available literature, the synthesis of coumarin substituted 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazine derivatives has been suggested .

properties

IUPAC Name

6-chloro-[1,2,4]triazolo[3,4-a]phthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN4/c10-8-6-3-1-2-4-7(6)9-12-11-5-14(9)13-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXQUTKJCQAPNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NN=CN3N=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80310578
Record name 6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80310578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804147
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine

CAS RN

52494-53-8
Record name 52494-53-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=228171
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80310578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
DQ Xue, XY Zhang, CJ Wang, LY Ma, N Zhu… - European Journal of …, 2014 - Elsevier
Trying to develop potent and selective anticancer agents, two series of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives were designed and synthesized. Their antitumor activities were …
Number of citations: 65 www.sciencedirect.com
Y Wu, LP Sun, LX Ma, J Che, MX Song… - Chemical Biology & …, 2013 - Wiley Online Library
Two series of [1,2,4]triazolo[3,4‐a]phthalazine and tetrazolo[5,1‐a]phthalazine derivatives bearing substituted benzylpiperazine moieties have been synthesized and evaluated for their …
Number of citations: 15 onlinelibrary.wiley.com
AGA El-Helby, H Sakr, RRA Ayyad… - Anti-Cancer Agents …, 2018 - ingentaconnect.com
Background: Extensive studies were reported in the synthesis of several phthalazine derivatives as promising anticancer agents as potent VEGFR-2 inhibitors. Vatalanib (PTK787) was …
Number of citations: 36 www.ingentaconnect.com
L Zhang, LP Guan, XY Sun, CX Wei… - Chemical biology & …, 2009 - Wiley Online Library
A new series of 6‐alkoxy‐[1,2,4]triazolo[3,4‐a]phthalazines (3a–3v) were synthesized and their anticonvulsant activity and neurotoxicity were evaluated by the maximal electroshock test …
Number of citations: 159 onlinelibrary.wiley.com
DC Liu, GH Gong, CX Wei, XJ Jin, ZS Quan - Bioorganic & Medicinal …, 2016 - Elsevier
The transcription factor nuclear factor-κB (NF-κB) controls many physiological processes including inflammation, immunity, and apoptosis. In this study, a novel series of 6-phenoxy-[1,2,…
Number of citations: 44 www.sciencedirect.com
M Bian, XQ Deng, GH Gong, CX Wei… - Journal of Enzyme …, 2013 - Taylor & Francis
With the aim of finding new anticonvulsant drugs, new 6-substituted-[1,2,4]triazolo[3,4-a] (tetrazolo[5,1-a]) phthalazine derivatives (1–34) have been designed and synthesized. All the …
Number of citations: 23 www.tandfonline.com
XY Sun, C Hu, XQ Deng, CX Wei, ZG Sun… - European journal of …, 2010 - Elsevier
Starting from phthalic anhydride, several new 6-alkoxy(phenoxy)-[1,2,4]triazolo[3,4-a]phthalazine-3-amine derivatives were synthesized as potent anti-inflammatory agent. The study …
Number of citations: 58 www.sciencedirect.com
NS Belavagi, N Deshapande, MG Sunagar… - World Journal of …, 2014 - wjpsonline.com
A novel series of 6-aryl substituted 3-(4-tert-butylbenzyl)[1, 2, 4] triazolo [3, 4-a] phthalazines (6a-g) have been synthesized and characterized by spectral analysis and evaluated for …
Number of citations: 3 wjpsonline.com
QR Zhang, DQ Xue, P He, KP Shao, PJ Chen… - Bioorganic & medicinal …, 2014 - Elsevier
A series of novel 1,2,4-triazolo [3,4-a] phthalazine derivatives were synthesized in five steps from a common precursor, phthalic anhydride. Most of synthesized phthalazine derivatives …
Number of citations: 45 www.sciencedirect.com
P Chacko, K Shivashankar - Polycyclic Aromatic Compounds, 2021 - Taylor & Francis
A novel and an expeditious approach for the synthesis of 3-phenyl-[1,2,4]triazolo[3,4-a]phthalazine derivatives has been achieved from 1,4-dichlorophthlazine and benzohydrazides in …
Number of citations: 3 www.tandfonline.com

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